molecular formula C5H11NO2 B134690 4-Methylmorpholine N-oxide CAS No. 7529-22-8

4-Methylmorpholine N-oxide

Cat. No. B134690
CAS RN: 7529-22-8
M. Wt: 117.15 g/mol
InChI Key: LFTLOKWAGJYHHR-UHFFFAOYSA-N
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Patent
US07091231B2

Procedure details

An ice-cold mixture of 4-methylmorpholine N-oxide (NMO) (1.683 g, 14.4 mmol), 1-3 (1.229 g, 9.59 mmol) and 4 Å molecular sieves (5.5 g) in dichloromethane (20 mL) was treated with tetrapropylammonium perruthenate (TPAP) (179 mg, 0.51 mmol). The mixture was stirred at 0° C. for 5 min. and then was allowed to warm to room temperature. After 1 h, the mixture was filtered through a pad of silica gel (dichloromethane) and the dichloromethane was evaporated. The crude product was combined with the crude product from another batch (starting with 4.986 g, 38.9 mmol of 1-3) and the combined product was purified by distillation under reduced pressure followed by flash chromatography on silica gel (15% ether/pentane) to give 1-4 (2.649 g, 43%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.683 g
Type
reactant
Reaction Step One
Name
Quantity
1.229 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
4.986 g
Type
reactant
Reaction Step Three
Quantity
179 mg
Type
catalyst
Reaction Step Four
Name
Yield
43%

Identifiers

REACTION_CXSMILES
C[N+]1([O-])CCOCC1.[CH2:9]([C:12]1([CH2:16][OH:17])[CH2:15][CH2:14][CH2:13]1)[CH2:10][CH3:11]>ClCCl.[Ru]([O-])(=O)(=O)=O.C([N+](CCC)(CCC)CCC)CC>[CH2:9]([C:12]1([CH:16]=[O:17])[CH2:15][CH2:14][CH2:13]1)[CH2:10][CH3:11] |f:3.4|

Inputs

Step One
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
1.683 g
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Name
Quantity
1.229 g
Type
reactant
Smiles
C(CC)C1(CCC1)CO
Name
Quantity
20 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
4.986 g
Type
reactant
Smiles
C(CC)C1(CCC1)CO
Step Four
Name
Quantity
179 mg
Type
catalyst
Smiles
[Ru](=O)(=O)(=O)[O-].C(CC)[N+](CCC)(CCC)CCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 0° C. for 5 min.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
WAIT
Type
WAIT
Details
After 1 h
Duration
1 h
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a pad of silica gel (dichloromethane)
CUSTOM
Type
CUSTOM
Details
the dichloromethane was evaporated
DISTILLATION
Type
DISTILLATION
Details
the combined product was purified by distillation under reduced pressure

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C(CC)C1(CCC1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.649 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 218.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.